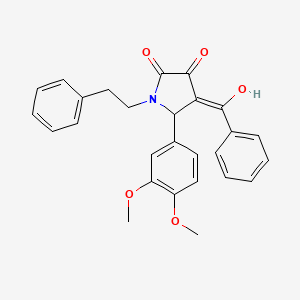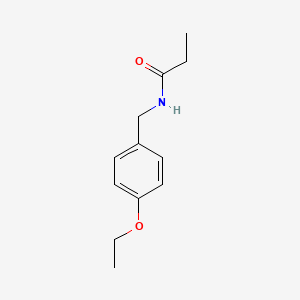
1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine (AMBP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival (Wang et al., 2018). In neurodegenerative diseases, this compound has been shown to modulate the expression of various proteins involved in oxidative stress and inflammation (Zhang et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. In animal studies, this compound has been shown to reduce inflammation and pain (Wang et al., 2018). In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation-induced cell death (Zhang et al., 2019). In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis (Wang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity in animal studies (Wang et al., 2018). However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy (Zhang et al., 2019).
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine. One possible direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-adamantylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with piperazine to yield this compound. This method has been used by several researchers, including Wang et al. (2018) and Zhang et al. (2019).
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects (Wang et al., 2018). In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (Zhang et al., 2019). In cancer research, this compound has been shown to have anti-tumor effects in vitro and in vivo (Wang et al., 2018).
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)21(25)23-6-8-24(9-7-23)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVXOWFQLFUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)